Tenalisib - 1639417-53-0

Tenalisib

Catalog Number: EVT-287283
CAS Number: 1639417-53-0
Molecular Formula: C23H18FN5O2
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tenalisib (RP6530) is a potent, highly selective, next-generation, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, and salt-inducible kinase 3 (SIK3) [, , ]. It exhibits nanomolar inhibitory potency against these targets []. In scientific research, Tenalisib serves as a valuable tool to investigate the roles of PI3Kδ, PI3Kγ, and SIK3 in various cellular processes and disease models.

Romidepsin

Compound Description: Romidepsin is a histone deacetylase (HDAC) inhibitor, a class of drugs that modify gene expression by preventing the removal of acetyl groups from histones. This mechanism can induce cell cycle arrest and apoptosis in cancer cells. Romidepsin is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [, ].

Relevance: Romidepsin is being investigated in combination with Tenalisib for the treatment of relapsed/refractory T-cell lymphoma (TCL) [, ]. Preclinical studies have demonstrated synergistic anti-tumor activity when Tenalisib is combined with Romidepsin in TCL cell lines [, ]. Clinical trials are ongoing to assess the safety and efficacy of this combination therapy [, ].

Pembrolizumab

Compound Description: Pembrolizumab is a monoclonal antibody that blocks the interaction between the programmed cell death protein 1 (PD-1) receptor found on T-cells and its ligands, PD-L1 and PD-L2. This blockade enhances the immune system's ability to recognize and destroy cancer cells. Pembrolizumab is approved for the treatment of several cancers, including Hodgkin Lymphoma. [].

Relevance: Tenalisib is being studied in combination with Pembrolizumab as a potential treatment for relapsed/refractory classical Hodgkin Lymphoma []. This combination aims to enhance anti-tumor activity by targeting both the PI3K pathway and the PD-1/PD-L1 immune checkpoint pathway.

Fludarabine

Compound Description: Fludarabine is a purine analog antimetabolite. It interferes with DNA synthesis by inhibiting multiple enzymes involved in DNA replication and repair. Fludarabine is used in the treatment of chronic lymphocytic leukemia (CLL) and some lymphomas. [].

Relevance: Fludarabine is mentioned in in vitro studies as a synergistic agent with Tenalisib in the treatment of chronic lymphocytic leukemia (CLL) []. These studies show that Tenalisib at low concentrations potentiates the cytotoxic effects of Fludarabine in primary CLL cells [].

Ibrutinib

Compound Description: Ibrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme essential for B-cell receptor signaling. By inhibiting BTK, Ibrutinib blocks the proliferation and survival of malignant B-cells and is used in treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies. []

Relevance: Similar to Fludarabine, Ibrutinib is also highlighted in in vitro studies demonstrating synergy with Tenalisib in the treatment of chronic lymphocytic leukemia (CLL) []. The research indicates that combining these drugs leads to enhanced cytotoxic effects in CLL cells [].

IN0385

Compound Description: IN0385 is a major metabolite of Tenalisib and a potent inhibitor of Salt Inducible Kinase-3 (SIK3) [, ]. SIK3 overexpression is linked to tumorigenesis in various cancers, including breast cancer.

Relevance: IN0385, as a significant metabolite of Tenalisib, contributes to the overall anticancer activity of Tenalisib [, ]. Its role in inhibiting SIK3 is particularly relevant in the context of breast cancer treatment, where SIK3 is often overexpressed.

Paclitaxel

Compound Description: Paclitaxel is a taxane-class chemotherapy drug that interferes with cell division by stabilizing microtubules, preventing their disassembly, and ultimately leading to cell cycle arrest and apoptosis. It is used in various cancers, including breast cancer. []

Relevance: Preclinical studies in breast cancer cell lines have shown that Tenalisib enhances the antitumor activity of Paclitaxel []. This synergistic effect suggests that the combination of Tenalisib and Paclitaxel could be a potential therapeutic strategy for treating breast cancer.

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic with antitumor activity. It works by intercalating into DNA, inhibiting topoisomerase II, and creating free radicals that damage DNA, ultimately leading to cell death. Doxorubicin is used in various cancers, including breast cancer. []

Relevance: Similar to Paclitaxel, preclinical studies using breast cancer cell lines demonstrated that Tenalisib potentiates the antitumor activity of Doxorubicin []. This synergistic interaction suggests that combining Tenalisib with Doxorubicin could be a promising approach for treating breast cancer.

Classification
  • Type: Small Molecule
  • Chemical Formula: C23H18FN5O2
  • CAS Number: 1639417-53-0
  • Drug Class: Antineoplastics; specifically categorized as a dual inhibitor of phosphatidylinositol 3-kinase delta and gamma isoforms .
Synthesis Analysis

The synthesis of Tenalisib involves multiple steps that include the preparation of key intermediates followed by coupling reactions. The general synthetic route can be outlined as follows:

  1. Preparation of Intermediates: Initial steps involve synthesizing essential intermediates that will be used in subsequent reactions.
  2. Coupling Reactions: These intermediates are then coupled using specific reagents under controlled conditions to form the desired compound.
  3. Purification: The final product undergoes purification through methods such as crystallization or chromatography to ensure high purity levels suitable for clinical use.
Molecular Structure Analysis

Tenalisib's molecular structure can be represented by its IUPAC name: 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one. The compound has a complex structure characterized by:

  • Molecular Weight: 415.428 g/mol
  • Key Functional Groups: Includes a fluorophenyl group, a purine moiety, and a chromenone core.

Structural Data

  • InChI Key: HDXDQPRPFRKGKZ-INIZCTEOSA-N
  • SMILES Representation: CCC@HC1=C(C(=O)C2=CC=CC=C2O1)C1=CC=CC(F)=C1

The three-dimensional structure can be visualized using molecular modeling software to understand its interactions at the atomic level .

Chemical Reactions Analysis

Tenalisib participates in several chemical reactions, which include:

  • Oxidation Reactions: Can undergo oxidation using agents like hydrogen peroxide.
  • Reduction Reactions: Reduction can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Involves replacing specific functional groups under appropriate conditions.

These reactions are critical for understanding the compound's reactivity and potential modifications for enhanced therapeutic effects.

Mechanism of Action

The primary mechanism of action for Tenalisib involves its inhibition of the phosphoinositide 3-kinase delta and gamma isoforms. This inhibition disrupts the normal signaling pathways that promote cell survival and proliferation, particularly in T-cells.

Process and Data

  • Target Enzymes: Phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ).
  • Biochemical Pathway Affected: The PI3K-AKT-mTOR signaling pathway is significantly impacted, leading to apoptosis in cancer cells.

Clinical studies have indicated that Tenalisib demonstrates potent anti-proliferative activity in various cancer cell lines, suggesting its potential effectiveness in treating malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is relatively low at 0.0153 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Ranges from 3.31 to 3.86, indicating moderate lipophilicity.

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 9.86
    • Strongest Basic: 3.98
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 6
    • Hydrogen Donors: 2

These properties suggest that Tenalisib has favorable characteristics for oral bioavailability and interaction with biological membranes .

Applications

Tenalisib has shown promising applications across various fields:

  1. Scientific Research:
    • Used as a tool compound to study the phosphoinositide 3-kinase-AKT pathway.
    • Investigates effects on T-cell development and activation.
  2. Clinical Applications:
    • Demonstrated efficacy in treating relapsed or refractory T-cell lymphomas.
    • Undergoing trials for other hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
  3. Pharmaceutical Development:
    • Being developed as a targeted therapy for various cancers due to its selective inhibition of critical signaling pathways involved in tumor growth .

Properties

CAS Number

1639417-53-0

Product Name

Tenalisib

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one

Molecular Formula

C23H18FN5O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N

SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Solubility

Soluble in DMSO, not in water

Synonyms

RP6530; RP6530; RP 6530; Tenalisib.

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.